3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzodioxepine, characterized by a dioxepine ring fused to a benzene ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the dioxepine ring. Subsequent carboxylation of the dioxepine intermediate yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3,4-Dihydro-2H-1,5-benzodioxepine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its reactivity and potential applications. This structural feature allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)9-5-6-13-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYFEADAQZCIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706101 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33632-74-5 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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